molecular formula C25H30N4O8 B1390830 Suc-Ala-Pro-Ala-Amc CAS No. 88467-44-1

Suc-Ala-Pro-Ala-Amc

Cat. No.: B1390830
CAS No.: 88467-44-1
M. Wt: 514.5 g/mol
InChI Key: DGZBPMOSFAFFND-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Suc-Ala-Pro-Ala-Amc is a tripeptide substrate primarily targeted towards elastase . Elastase is a serine protease that hydrolyzes elastin, a key component of the extracellular matrix in tissues such as the lungs, arteries, and skin. It plays a crucial role in maintaining the elasticity and structural integrity of these tissues.

Mode of Action

The compound interacts with elastase by fitting into the enzyme’s active site. The enzyme then cleaves the peptide bond in the substrate, leading to the release of the fluorophore 7-amino-4-methylcoumarin (Amc). This cleavage event is what allows the activity of elastase to be quantified .

Biochemical Analysis

Biochemical Properties

Suc-Ala-Pro-Ala-Amc plays a crucial role in biochemical reactions as a substrate for various proteolytic enzymes. It is specifically designed to interact with enzymes such as elastase, chymotrypsin, and cathepsin G. When these enzymes cleave the peptide bond in this compound, they release the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy . This interaction allows researchers to measure enzyme activity and study the kinetics of proteolytic reactions.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cellular assays, the cleavage of this compound by enzymes such as elastase and chymotrypsin can be used to monitor enzyme activity within cells. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the activity of proteases involved in these processes . For example, the activity of elastase in degrading extracellular matrix proteins can be studied using this compound, shedding light on its role in tissue remodeling and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with proteolytic enzymes. The compound binds to the active site of enzymes such as elastase and chymotrypsin, where it undergoes hydrolysis. This hydrolysis releases the fluorescent molecule AMC, which can be detected and measured . The binding interactions between this compound and these enzymes are specific and allow for the selective measurement of enzyme activity. Additionally, the release of AMC provides a quantifiable readout of the enzymatic reaction, enabling detailed studies of enzyme kinetics and inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of this compound is influenced by storage conditions, with optimal stability achieved at low temperatures (e.g., -20°C) . Over time, the compound may degrade, leading to a decrease in its effectiveness as a substrate. Long-term studies have shown that the activity of this compound can be maintained for extended periods under proper storage conditions, allowing for consistent and reliable results in enzymatic assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at low doses, this compound can effectively serve as a substrate for proteolytic enzymes without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is important to carefully determine the appropriate dosage for each specific application to avoid any negative impact on the animal models being studied.

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis. The compound interacts with enzymes such as elastase and chymotrypsin, which are involved in the degradation of proteins and peptides . These interactions play a role in regulating metabolic flux and maintaining the balance of proteolytic activity within cells. By serving as a substrate for these enzymes, this compound provides valuable insights into the metabolic pathways associated with proteolysis and protein turnover.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in areas where proteolytic activity is being studied . The transport and distribution of this compound are essential for ensuring its availability as a substrate for enzymatic reactions and for obtaining accurate measurements of enzyme activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with proteolytic enzymes . The localization of this compound is crucial for studying the activity of enzymes in different cellular contexts and for understanding the spatial regulation of proteolysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Pro-Ala-Amc involves the stepwise assembly of the peptide chain followed by the attachment of the AMC fluorophore. The process typically starts with the protection of the amino groups using protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The amino acids are then coupled sequentially using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide). After the peptide chain is assembled, the protecting groups are removed, and the AMC fluorophore is attached .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-Pro-Ala-Amc primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as elastase. The hydrolysis of the peptide bond releases the fluorescent AMC moiety, which can be detected and quantified .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of a protease enzyme and is carried out in an aqueous buffer solution at physiological pH (around 7.4). The reaction conditions may vary depending on the specific enzyme being studied .

Major Products Formed

The major product formed from the hydrolysis of this compound is the free AMC fluorophore, which emits fluorescence upon excitation. This fluorescence can be measured to determine the activity of the enzyme .

Scientific Research Applications

Suc-Ala-Pro-Ala-Amc is widely used in scientific research for the following applications:

    Enzyme Activity Assays: It is used as a substrate to measure the activity of elastase and other proteolytic enzymes.

    Drug Screening: The compound is used in high-throughput screening assays to identify potential inhibitors of elastase and other proteases.

    Biochemical Studies: this compound is used to study the kinetics and mechanisms of proteolytic enzymes.

Comparison with Similar Compounds

Similar Compounds

    Suc-Ala-Ala-Pro-Phe-Amc: This compound is a substrate for chymotrypsin and other proteases.

    Suc-Ala-Ala-Pro-Leu-Amc: Another similar compound used as a substrate for different proteases.

Uniqueness

This compound is unique due to its specificity for elastase and its use in studying elastase activity. The presence of the AMC fluorophore allows for sensitive and quantitative detection of enzyme activity, making it a valuable tool in biochemical research .

Properties

IUPAC Name

4-[[1-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O8/c1-13-11-22(33)37-19-12-16(6-7-17(13)19)28-23(34)14(2)27-24(35)18-5-4-10-29(18)25(36)15(3)26-20(30)8-9-21(31)32/h6-7,11-12,14-15,18H,4-5,8-10H2,1-3H3,(H,26,30)(H,27,35)(H,28,34)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZBPMOSFAFFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008169
Record name 4-Hydroxy-4-[(1-{2-[hydroxy({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]propan-2-yl}imino)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88467-44-1
Record name 4-Hydroxy-4-[(1-{2-[hydroxy({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]propan-2-yl}imino)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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